1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride
Overview
Description
1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride is a chemical compound with significant applications in scientific research and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride typically involves the reaction of piperidin-4-amine with 4-(dimethylamino)benzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted piperidines or benzyl derivatives.
Scientific Research Applications
1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride is widely used in scientific research due to its unique properties. It serves as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological systems and drug discovery.
Medicine: Utilized in the development of therapeutic agents.
Industry: Applied in the production of advanced materials and chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with molecular targets and pathways. It acts as a ligand for various receptors and enzymes, modulating their activity. The specific mechanism of action depends on the context in which the compound is used, but it generally involves binding to active sites and altering biochemical processes.
Comparison with Similar Compounds
1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
4-Dimethylaminopyridine (DMAP): A common reagent in organic synthesis.
N,N-Dimethyl-4-pyridinamine: Another compound with similar applications.
4-(Dimethylamino)benzyl chloride: A related compound used in chemical reactions.
These compounds share structural similarities but differ in their reactivity and applications, making this compound distinct in its utility.
Properties
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.2ClH/c1-16(2)14-5-3-12(4-6-14)11-17-9-7-13(15)8-10-17;;/h3-6,13H,7-11,15H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCZXCXXWSEHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCC(CC2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.